2-(Iodomethyl)-2-methyl-1,4-dioxane
Description
Significance of Iodinated Organic Compounds in Synthetic Strategies
Organoiodine compounds, which feature one or more carbon-iodine (C-I) bonds, are of considerable importance in organic synthesis. wikipedia.org The utility of these compounds stems largely from the nature of the C-I bond; it is the weakest of the carbon-halogen bonds, making the iodine atom an excellent leaving group in nucleophilic substitution reactions. This reactivity facilitates the straightforward formation of new chemical bonds.
Iodinated compounds are frequently employed as intermediates in the synthesis of complex organic molecules. mdpi.com The introduction of iodine into a molecule can be achieved through various methods, including the direct iodination of unsaturated compounds with molecular iodine (I₂). mdpi.com For instance, the reaction of an alcohol with reagents like sodium borohydride (B1222165) and iodine can produce alkyl iodides. ccspublishing.org.cn This ease of formation and subsequent cleavage makes organoiodides versatile building blocks. wikipedia.org Their application is widespread in laboratory-scale synthesis, enabling transformations such as cross-coupling reactions to form new carbon-carbon bonds. mdpi.comontosight.ai Hypervalent iodine compounds have also gained prominence as sustainable and low-toxicity reagents for a multitude of chemical transformations. rsc.org
The 1,4-Dioxane (B91453) Ring System: Structural Features and Synthetic Utility
The 1,4-dioxane ring is a six-membered heterocycle containing two oxygen atoms at opposite positions. This structure is a common motif in a variety of chemical contexts. Industrially, 1,4-dioxane is used as a stabilizer in solvents. slenvironment.com In medicinal chemistry, the 1,4-dioxane scaffold and its benzofused analogue, 1,4-benzodioxane, are present in numerous biologically active compounds. unimi.it
The 1,4-dioxane ring is not planar and typically adopts a chair conformation, similar to cyclohexane. This conformational preference can influence the spatial arrangement of its substituents, which in turn affects the molecule's interaction with biological targets. The dioxane framework has been incorporated into molecules designed as antagonists for α1-adrenoceptors and agonists for 5-HT1A receptors, highlighting its versatility as a template in drug design. nih.govacs.org Furthermore, derivatives of the 1,4-dioxane ring have been investigated for their potential antitumor activities. nih.gov
Positioning 2-(Iodomethyl)-2-methyl-1,4-dioxane in the Context of Functionalized Heterocycles
This compound is a prime example of a functionalized heterocycle, where the heterocyclic scaffold (1,4-dioxane) is equipped with a reactive functional group (the iodomethyl group). This design allows the compound to act as a synthetic intermediate, bridging simple starting materials to more complex, high-value molecules.
The synthesis of such compounds can be achieved through methods like iodocyclization. For example, the mercury(II) acetate-mediated cyclization of 2-(2-methylallyloxy)ethan-1-ol, followed by treatment with potassium iodide and iodine, yields this compound. thieme-connect.de This process demonstrates a reliable route to 2,2-disubstituted 1,4-dioxanes. thieme-connect.de
Once synthesized, the iodomethyl group serves as a reactive handle. The iodide is an excellent leaving group, readily displaced by a wide range of nucleophiles. This allows for the introduction of various other functional groups, leading to a diverse library of dioxane derivatives. For example, the displacement of iodide with an amine can lead to the synthesis of potential muscarinic acetylcholine (B1216132) receptor (mAChR) agonists. thieme-connect.de Similarly, related iodomethyl dioxane compounds have been used as key intermediates in the synthesis of antiviral agents and nucleoside analogs. nih.govmdpi.com
Overview of Research Trajectories for Dioxane-Based Iodomethyl Derivatives
Research involving dioxane-based iodomethyl derivatives primarily focuses on their utility as versatile building blocks in the synthesis of biologically active compounds. The strategic placement of the iodomethyl group on the stable dioxane ring creates a molecule with predictable reactivity, suitable for constructing larger, more intricate molecular architectures.
One significant research trajectory is in the field of medicinal chemistry. The 1,4-dioxane nucleus is a recognized scaffold for developing agents that target various receptors. nih.govacs.org By using iodomethyl derivatives as intermediates, chemists can systematically modify the structure to optimize biological activity. This approach has been used to develop compounds targeting adrenergic and serotonin (B10506) receptors, with some derivatives showing promise as potential anticancer agents. acs.orgresearchgate.net
Another area of research involves the synthesis of novel nucleoside and sugar analogs, where the dioxane ring replaces the traditional furanose or pyranose ring of a carbohydrate. mdpi.com In this context, an iodomethyl-dioxane derivative can be reacted with nucleobases like uracil (B121893) or adenine (B156593) to create new homo-N-nucleosides, which are then studied for potential antiviral or antitumor properties. mdpi.com The development of functionalized closo-decaborate anions containing a 1,4-dioxane-derived spacer for potential applications in nuclear medicine represents another innovative research direction. researchgate.netmdpi.com The overarching theme is the use of these iodinated heterocycles as pivotal intermediates whose reactivity is harnessed to build molecular complexity and explore new chemical and biological spaces.
Structure
3D Structure
Properties
IUPAC Name |
2-(iodomethyl)-2-methyl-1,4-dioxane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO2/c1-6(4-7)5-8-2-3-9-6/h2-5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAGHUPMRAVHHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCO1)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Mechanisms of 2 Iodomethyl 2 Methyl 1,4 Dioxane
Nucleophilic Substitution Reactions Involving the Iodomethyl Group
The primary carbon-iodine bond in 2-(Iodomethyl)-2-methyl-1,4-dioxane is highly susceptible to nucleophilic attack, making it an excellent substrate for substitution reactions. The iodine atom serves as an effective leaving group, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions typically proceed via an S_N2 mechanism, favored by the sterically unhindered primary nature of the iodomethyl group. byjus.comlibretexts.org
Displacement with Carbon Nucleophiles (e.g., Lithiated Dithianes)
A significant application of this compound is in the formation of carbon-carbon bonds. A key example involves its reaction with lithiated dithianes, which serve as masked acyl anions. In a documented synthesis, the anion of 1,3-dithiane, generated by treatment with n-butyllithium, acts as a potent carbon nucleophile. nih.gov This anion displaces the iodide from the 2-(iodomethyl)-1,4-dioxane (B1302964) scaffold to form a new C-C bond, yielding a dithiane-substituted dioxane intermediate. nih.gov This intermediate is valuable as it can be subsequently hydrolyzed to reveal an aldehyde functionality. nih.gov
| Reactant | Nucleophile | Product | Application |
| 2-(Iodomethyl)-1,4-dioxane | Lithiated 1,3-dithiane | 2-((1,3-Dithian-2-yl)methyl)-1,4-dioxane | Precursor to 2-(1,4-Dioxan-2-yl)acetaldehyde nih.gov |
This reaction highlights the utility of the iodomethyl group in complex molecule synthesis, providing a pathway to extend the carbon chain and introduce versatile functional groups like aldehydes.
Reactions with Heteroatom Nucleophiles (e.g., Amines, Alcohols, Thiols)
The electrophilic carbon of the iodomethyl group readily reacts with a variety of heteroatom nucleophiles.
Amines: Primary and secondary amines can displace the iodide to form the corresponding substituted aminomethyl-dioxanes. For instance, 2-(iodomethyl)-1,4-dioxane diastereomers react with dimethylamine (B145610) in the synthesis of muscarinic acetylcholine (B1216132) receptor (mAChR) agonists. thieme-connect.de This subsequent quaternization of the resulting tertiary amine with iodomethane (B122720) further demonstrates the reactivity of the system. thieme-connect.de
Alcohols: While specific examples with this compound are not prevalent in the reviewed literature, the general reactivity pattern of primary alkyl iodides suggests that alkoxides (the conjugate bases of alcohols) would serve as effective nucleophiles to form the corresponding ethers.
Thiols: Thiols and their conjugate bases (thiolates) are excellent soft nucleophiles that react efficiently with primary alkyl iodides. libretexts.org Reactions with nucleophiles such as potassium thiolate or thiourea (B124793) followed by hydrolysis are standard methods for forming thiols and thioethers. libretexts.org The reaction of this compound with a thiol nucleophile would be expected to yield the corresponding thioether.
| Nucleophile Type | Example Nucleophile | Product Type |
| Amine | Dimethylamine | Tertiary Amine thieme-connect.de |
| Alcohol (Alkoxide) | Sodium Ethoxide | Ether |
| Thiol (Thiolate) | Sodium Ethanethiolate | Thioether |
Mechanistic Considerations of S_N2 Pathways
Nucleophilic substitution reactions at the primary iodomethyl group of this compound proceed through an S_N2 (Substitution Nucleophilic Bimolecular) mechanism. byjus.comlibretexts.org This mechanism is characterized by several key features:
Concerted Process: The reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the carbon-iodine bond is broken. libretexts.orglibretexts.org
Bimolecular Kinetics: The rate of the reaction is dependent on the concentration of both the substrate (the dioxane) and the nucleophile. libretexts.org
Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group (iodine). byjus.com This trajectory is necessary to allow for optimal overlap between the nucleophile's highest occupied molecular orbital (HOMO) and the C-I bond's lowest unoccupied molecular orbital (LUMO).
Inversion of Configuration: A direct consequence of the backside attack is the inversion of stereochemistry at the electrophilic carbon center. If the reaction were to occur at a chiral center, an (R) enantiomer would be converted to an (S) enantiomer, and vice versa. libretexts.orgyoutube.com
The primary nature of the iodomethyl group minimizes steric hindrance, making it an ideal substrate for the S_N2 pathway, as this reaction is sensitive to crowding around the reaction center. byjus.com
Radical Reactions Initiated by the Iodomethyl Group
The carbon-iodine bond is relatively weak and can undergo homolytic cleavage to generate a carbon-centered radical. This makes alkyl iodides, including this compound, potential precursors for radical reactions. Such reactions are typically initiated by heat or light, often in the presence of a radical initiator.
While specific studies detailing the radical reactions of this compound are not widely reported, analogous systems demonstrate this reactivity. For example, 2-(iodomethyl)cyclopropane derivatives have been used as homoallyl radical precursors in iodine atom transfer [3+2] cycloaddition reactions with alkenes to form functionalized cyclopentanes. researchgate.net This process involves the generation of a primary alkyl radical from the iodomethyl group, which then participates in a cascade reaction. researchgate.net It is plausible that this compound could be employed in similar radical-mediated C-C bond-forming reactions under appropriate initiation conditions.
Oxidative Transformations of the Iodomethyl Functionality to Carbonyls
The iodomethyl group can be oxidized to the corresponding carbonyl group, specifically an aldehyde. This transformation provides a synthetic route from an alkyl halide to a more oxidized functional group. A common method for achieving this is the Kornblum oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant to convert primary halides into aldehydes. rsc.org Analogous compounds like 2,5-bis(iodomethyl)-1,4-dioxane (B134059) can be oxidized to form the corresponding 2,5-bis(formyl)-1,4-dioxane.
Evaluation of Oxidizing Agents (e.g., TBHP/I₂)
Modern synthetic methods often employ a combination of molecular iodine (I₂) and an oxidant like tert-butyl hydroperoxide (TBHP) for various transformations. researchgate.net This system is recognized for its efficiency and for providing metal-free reaction conditions. rsc.org
The I₂/TBHP system can facilitate the oxidation of alkyl groups. rsc.org The proposed mechanism often begins with the iodination of a C-H bond to form an alkyl iodide. researchgate.net In the case of starting directly from this compound, the substrate is already primed for the subsequent oxidation step. TBHP acts as a co-oxidant, which can significantly shorten reaction times. rsc.org The reaction likely proceeds via a Kornblum-type mechanism where the iodide is displaced by the oxidant, followed by an elimination step to yield the aldehyde. The I₂/TBHP system is versatile and its reactivity can be tuned, but it is a potent oxidizing combination capable of converting the iodomethyl group to a formyl group. rsc.orgresearchgate.net
| Oxidizing System | Description | Application |
| DMSO | Kornblum Oxidation: Converts primary alkyl halides to aldehydes. rsc.org | Direct oxidation of the iodomethyl group. |
| I₂ / TBHP | Metal-free oxidation system; TBHP acts as a co-oxidant. rsc.orgresearchgate.net | Efficient oxidation of the iodomethyl group to a carbonyl. |
Stereochemical Implications of Oxidation
The oxidation of this compound can target either the dioxane ring or the substituents, with potential stereochemical consequences. The hydrogen atoms on the carbon atoms adjacent to the ether oxygen atoms in the 1,4-dioxane (B91453) ring are labile and susceptible to radical abstraction.
Advanced oxidation processes (AOPs), which generate highly reactive hydroxyl radicals (HO•), are known to degrade 1,4-dioxane. deswater.comyale.edu The mechanism involves the abstraction of a hydrogen atom from a carbon alpha to an ether oxygen, forming a 1,4-dioxanyl radical. This radical intermediate can then react further. For a substituted dioxane like this compound, oxidation would preferentially occur at the unsubstituted C3, C5, or C6 positions. If oxidation occurs at the chiral C2 center, it would likely lead to ring-opening or significant structural rearrangement rather than a simple epimerization, fundamentally altering the molecule.
In the context of free-radical chain oxidation, 1,4-dioxane reacts with oxygen to form peroxy radicals. bakhtiniada.ru The presence of substituents can influence the site of radical formation. Studies on the oxidation of cyclic acetals, a related structural class, with reagents like meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of hydroxy alkyl esters, indicating cleavage of the heterocyclic ring.
The Baeyer-Villiger oxidation, which converts ketones to esters, proceeds via the formation of a tetrahedral Criegee intermediate and subsequent migration of an adjacent group. researchgate.net While not directly applicable to the ether linkages in the pre-existing dioxane, if a ketone were installed on the molecule, this type of oxidation could induce rearrangements with defined stereochemical outcomes.
Transition Metal-Catalyzed Cross-Coupling Reactions
The primary iodide of this compound serves as an excellent electrophilic partner in a variety of transition metal-catalyzed cross-coupling reactions. These reactions are foundational for forming new carbon-carbon bonds, enabling the connection of the dioxane motif to diverse molecular fragments. The reactivity of the C(sp³)-I bond allows for participation in several key coupling methodologies.
The C(sp³)-iodide bond is a versatile handle for creating new carbon-carbon linkages through established cross-coupling protocols.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organic halide with an organoboron compound. The C-I bond in dioxanes substituted with iodomethyl groups is known to participate in Suzuki-Miyaura couplings. researchgate.net The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄, and a base like potassium phosphate (B84403) (K₃PO₄) in a solvent system like 1,4-dioxane/water. nih.govrsc.org For primary alkyl halides like this compound, the oxidative addition to the Pd(0) center is a key step, initiating the catalytic cycle. The reaction is known for its tolerance of a wide range of functional groups.
Sonogashira Coupling: This coupling of a terminal alkyne with an organic halide is a powerful method for constructing C(sp³)–C(sp) bonds. While traditionally used for aryl and vinyl halides, recent advancements have enabled the use of unactivated alkyl halides. bakhtiniada.runih.gov Nickel-catalyzed systems have proven effective for the Sonogashira coupling of nonactivated alkyl iodides, bromides, and even chlorides. nih.gov These reactions exhibit high functional group tolerance, accommodating ethers, esters, and acetals, making them suitable for a substrate like this compound. nih.gov A typical system might involve a Ni catalyst with a specific ligand, a copper co-catalyst (though copper-free systems exist), and an amine base.
Negishi Coupling: The Negishi reaction couples an organozinc reagent with an organic halide, catalyzed by nickel or palladium. beilstein-journals.orgresearchgate.net It is particularly effective for C(sp²)–C(sp³) bond formation and is noted for its high functional group tolerance due to the relatively moderate reactivity of organozinc reagents. beilstein-journals.org The reaction of a primary alkyl iodide like this compound with an organozinc partner would proceed efficiently with a suitable palladium catalyst, often supported by specialized phosphine (B1218219) ligands.
The success of cross-coupling reactions with C(sp³)-hybridized electrophiles like this compound is highly dependent on the catalyst and ligand system.
For Suzuki-Miyaura couplings , while traditional catalysts like Pd(PPh₃)₄ are used, modern systems often employ bulky, electron-rich phosphine ligands. Ligands such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have been shown to promote efficient coupling with challenging substrates. beilstein-journals.org The use of palladacycle precatalysts, which are stable and provide a controlled release of the active Pd(0) species, has also improved the reliability and activity of these reactions.
In Sonogashira couplings involving alkyl halides, the choice of ligand is critical to prevent side reactions like β-hydride elimination. For palladium-catalyzed reactions, sterically bulky N-heterocyclic carbene (NHC) ligands have been successfully employed. nih.gov For the highly effective nickel-catalyzed variants, ligands such as pincer-type or pyridine (B92270) bisoxazoline ligands are used to facilitate the coupling with non-activated alkyl halides. nih.gov
For Negishi couplings , highly active catalyst systems have been developed using palladacycle precatalysts in combination with dialkylbiarylphosphine ligands such as RuPhos (2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) and SPhos. rsc.org These systems allow for reactions to occur under mild conditions with low catalyst loadings. Dual catalytic approaches, for instance using a combination of a nickel catalyst to activate an aryl halide and a cobalt cocatalyst to activate an alkyl halide, have also been developed for cross-electrophile coupling, expanding the scope and applicability of these transformations. acs.org
Table 1: Representative Catalyst Systems for Cross-Coupling of Alkyl Halides
| Coupling Reaction | Catalyst/Precatalyst | Ligand | Base/Additive | Solvent |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O or 1,4-Dioxane/H₂O |
| Sonogashira (Ni-cat) | NiCl₂(dme) | Pyridine bisoxazoline | THF | |
| Sonogashira (Pd-cat) | Pd₂(dba)₃ | N-Heterocyclic Carbene (NHC) | Cs₂CO₃ | 1,4-Dioxane |
| Negishi | Pd-PEPPSI-IPent | (none) | (none) | THF |
| Negishi | Pd(OAc)₂ | SPhos / RuPhos | (none) | THF |
This table presents generalized systems based on literature for similar primary alkyl halides. Specific conditions for this compound may require optimization.
Ring-Opening and Rearrangement Reactions of the 1,4-Dioxane Scaffold
The 1,4-dioxane ring is generally stable under many conditions, including those used for basic, reductive, and many oxidative processes. However, under specific catalytic or acidic conditions, it can undergo ring-opening or rearrangement.
Acid-catalyzed reactions can promote the cleavage of the C-O bonds within the dioxane ring. Brønsted acids like Tf₂NH have been used to catalyze the reaction of oxetanols with 1,2-diols to form 1,4-dioxanes, a process that involves the acid-catalyzed intramolecular ring opening of an oxetane (B1205548) intermediate. nih.gov A similar principle could apply to the reverse reaction, where a strong acid could protonate a dioxane oxygen, making the adjacent carbon susceptible to nucleophilic attack, leading to ring cleavage. beilstein-journals.org Lewis acids such as BF₃·OEt₂ can also promote rearrangements in related dihydro-1,3-dioxepine systems, leading to substituted tetrahydrofurans via oxocarbenium ion intermediates. nih.gov
Certain catalytic systems can also activate the dioxane ring. Gold catalysts, in the presence of water, have been shown to facilitate tandem hydration and α-ketol rearrangement reactions in substrates containing a dioxane ring, although this is specific to α-hydroxyketone structures. beilstein-journals.orgd-nb.info In other work, a gold-catalyzed ring-opening addition reaction of terminal alkynes with 1,4-dioxane itself has been developed, demonstrating C-O bond cleavage and the formation of a new functionalized ether. tum.de
Elimination reactions can also alter the dioxane structure without full ring opening. For instance, treatment of trans-2,5-bis(iodomethyl)-1,4-dioxane with a base like sodium hydroxide (B78521) results in the elimination of hydrogen iodide to form 2,5-bis(methylene)-1,4-dioxane, converting the saturated ring into a derivative with exocyclic double bonds. nih.gov
Stereochemical Aspects and Conformational Analysis of 2 Iodomethyl 2 Methyl 1,4 Dioxane Derivatives
Diastereoselectivity and Enantioselectivity in Synthesis
The synthesis of 2-(iodomethyl)-2-methyl-1,4-dioxane derivatives often proceeds with notable levels of diastereoselectivity and enantioselectivity, particularly in reactions involving the formation of the 1,4-dioxane (B91453) ring.
One common synthetic route is the iodocyclization of 2-(2-methylallyloxy)ethan-1-ol. This reaction, mediated by mercury(II) acetate (B1210297) followed by treatment with potassium iodide and iodine, yields this compound as a mixture of diastereomers. thieme-connect.de These diastereomers can then be separated by chromatographic techniques. thieme-connect.de While specific diastereomeric ratios for the 2-methyl derivative are not always reported, analogous iodocyclizations of other 2-(allyloxy)ethanols have shown modest diastereoselectivity, often producing mixtures of cis and trans isomers. thieme-connect.de
In the context of enantioselective synthesis, the use of chiral starting materials or catalysts is crucial. For instance, the synthesis of chiral 1,4-dioxane derivatives has been achieved through various methods, including the desymmetrization of oxetanes and the use of chiral Brønsted acids. researchgate.netvub.be While not specifically detailing the synthesis of this compound, these methods highlight the potential for achieving high enantioselectivity in the formation of the substituted 1,4-dioxane core. researchgate.netvub.be
A study on the synthesis of homo-N-nucleosides containing a 1,4-dioxane sugar analog demonstrated the diastereoselective formation of a related iodomethyl-substituted 1,4-dioxane. nih.govntnu.no Starting from an enantiomerically pure precursor, iodocyclization led to a mixture of trans and cis diastereomers, which were successfully separated. nih.govntnu.no This underscores the principle that the stereochemistry of the starting material can direct the formation of specific diastereomers.
The table below summarizes representative findings on the stereoselective synthesis of substituted 1,4-dioxanes.
| Starting Material | Reaction | Product(s) | Diastereomeric/Enantiomeric Outcome | Reference(s) |
| 2-(2-Methylallyloxy)ethan-1-ol | Iodocyclization | This compound | Mixture of diastereomers, separable by chromatography. | thieme-connect.de |
| (2S,3S)-2-(allyloxy)butane-1,3,4-triol derivative | Iodocyclization | (2S,5S)- and (2R,5S)-5-substituted-2-iodomethyl-1,4-dioxane | Diastereomeric mixture (trans and cis) with isolated yields of 26.4% and 25.4% respectively. | nih.govntnu.no |
| Oxetanes | Organocatalytic enantioselective desymmetrization | Chiral 1,4-dioxanes with quaternary stereocenters | High efficiency and enantioselectivity. | researchgate.net |
| Unsaturated benzenesulfonylamides | Iodocyclization with chiral Co(III) complex | 2-Substituted pyrrolidine (B122466) derivatives | Excellent yield and enantioselectivity. | mdpi.com |
Chirality Transfer in Reactions
Chirality transfer is a key concept in the stereoselective synthesis of this compound derivatives, where a preexisting chiral center in the starting material dictates the stereochemical outcome of the cyclization reaction.
An excellent example of chirality transfer is observed in the iodocyclization of enantiomerically pure allylic alcohols or their derivatives. The stereochemistry of the allylic carbon can direct the approach of the iodine and the subsequent ring closure, leading to the preferential formation of one diastereomer. For instance, the iodocyclization of an enantiomerically pure trichloroacetimidate (B1259523) containing a 1,4-dioxane moiety proceeded with complete stereoselectivity, demonstrating effective chirality transfer from the allylic chiral center to the newly formed stereocenters in the product. mdpi.com
The stereochemical outcome of such reactions is often rationalized by examining the conformational preferences of the transition states. The transition state that minimizes steric interactions is generally favored, leading to the observed diastereoselectivity. mdpi.com In the case of iodocyclization, the chair-like transition state leading to the trans-isomer is often lower in energy due to the avoidance of steric clashes between the newly forming iodomethyl group and other substituents on the ring. mdpi.com
Conformational Preferences of the 1,4-Dioxane Ring Bearing Iodomethyl and Methyl Groups
The 1,4-dioxane ring typically adopts a chair conformation, which is the most stable arrangement. acs.orgacs.org In the case of this compound, the substituents at the C2 position will influence the conformational equilibrium.
Generally, in 2-substituted 1,4-dioxanes, there is a preference for the substituent to occupy the axial position due to the anomeric effect. This effect involves a stabilizing interaction between the lone pair of electrons on an endocyclic oxygen atom and the antibonding (σ*) orbital of the C-substituent bond. However, the presence of two substituents at the C2 position, as in this compound, complicates this picture.
Computational studies and NMR analysis are powerful tools for elucidating the conformational preferences of such molecules. For 2,2-disubstituted 1,3-dioxanes (a related system), the conformational equilibria are influenced by a balance of steric and stereoelectronic effects. acs.org In the case of this compound, the large size of the iodomethyl group would be expected to create significant steric strain in the axial position. This steric hindrance would likely counteract the anomeric effect, leading to a preference for the equatorial orientation of the iodomethyl group. The smaller methyl group would then occupy the axial position.
The table below outlines the general conformational preferences of substituted dioxane rings.
| Compound Type | Dominant Conformation | Key Influencing Factors | Reference(s) |
| 1,4-Dioxane | Chair | Minimization of torsional strain | acs.orgacs.org |
| 2-Substituted-1,4-dioxane | Axial preference for substituent | Anomeric effect | |
| 2,2-Disubstituted-1,3-dioxane | Dependent on substituent size and nature | Balance of anomeric effect and steric hindrance | acs.org |
| 5-Substituted-1,3-dioxane | Equatorial preference for bulky groups | Avoidance of 1,3-diaxial interactions | researchgate.netpsu.edu |
Influence of Substituents on Ring Conformation and Reactivity
Substituents on the 1,4-dioxane ring can significantly influence both its conformation and its chemical reactivity. The nature, size, and position of these substituents can alter the balance of steric and electronic effects, thereby affecting the ring's preferred geometry and the accessibility of its reactive sites.
The presence of bulky substituents generally favors a chair conformation with those groups in equatorial positions to minimize steric strain. researchgate.net For example, in 5-methyl-2,2-diphenyl-1,3-dioxane, the methyl group preferentially occupies the equatorial position. researchgate.net This principle would also apply to other substituted derivatives of this compound.
The electronic properties of substituents also play a crucial role. Electron-withdrawing or electron-donating groups can modulate the anomeric effect, thereby influencing the axial/equatorial preference of other substituents. psu.edu These electronic effects can also impact the reactivity of the molecule. For instance, the presence of electron-withdrawing groups can make the dioxane ring more susceptible to nucleophilic attack.
Furthermore, substituents can influence the reactivity of the iodomethyl group itself. The conformational orientation of the C-I bond can affect its accessibility to nucleophiles. An equatorially positioned iodomethyl group is generally more sterically accessible than an axial one, which can lead to differences in reaction rates.
The biological activity of dioxane derivatives is also highly dependent on their stereochemistry and the nature of their substituents. researchgate.net The specific three-dimensional arrangement of functional groups is often critical for binding to biological targets such as receptors and enzymes. researchgate.netnih.gov
Spectroscopic and Advanced Structural Elucidation of 2 Iodomethyl 2 Methyl 1,4 Dioxane
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemistry
NMR spectroscopy is an indispensable tool for elucidating the precise connectivity and spatial arrangement of atoms within a molecule. For 2-(iodomethyl)-2-methyl-1,4-dioxane, both ¹H and ¹³C NMR, along with advanced 2D NMR techniques, provide a complete picture of its structure.
¹H NMR Chemical Shift Analysis and Coupling Constants for Dioxane Ring Protons
The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the methyl, iodomethyl, and dioxane ring protons. The methyl group protons typically appear as a singlet, while the protons of the iodomethyl group exhibit a characteristic signal. The protons on the dioxane ring show complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.
In a related substituted dioxane, the coupling constants were instrumental in assigning the stereochemistry. For a trans-isomer, large coupling constants (e.g., J = 10.2 Hz and 2.4 Hz) indicated that the -CH₂I group was in an equatorial position. In contrast, smaller coupling constants (e.g., 3.6 Hz and 3.3 Hz) were consistent with a cis-isomer. ntnu.no These values are critical for determining the conformation of the dioxane ring and the relative orientation of the substituents.
Table 1: Illustrative ¹H NMR Data for a Substituted 1,4-Dioxane (B91453) Derivative
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3eq | 4.04 | dd | 11.6, 2.4 |
| H-3ax | 3.39 | dd | 11.6, 10.2 |
| H-7 | 3.07 | d | 6.0 |
| H-8 | 1.42, 1.35 | d | 0.4 |
Note: Data is for a related substituted 1,4-dioxane and serves as an example of the types of signals and couplings observed. mdpi.com
¹³C NMR Spectral Characterization of Ring Carbons and Side Chains
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the dioxane ring carbons are influenced by the electronegativity of the adjacent oxygen atoms. The carbons of the methyl and iodomethyl groups also have characteristic chemical shifts. For instance, in a similar dioxane derivative, the carbon of the iodomethyl group was observed at a specific chemical shift, confirming its presence. researchgate.net
Table 2: Representative ¹³C NMR Chemical Shifts for a Substituted 1,4-Dioxane
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 75.4 |
| C-3 | 70.9 |
| C-5 | 74.2 |
| C-6 | 67.9 |
| CH₂I | 25.4 |
| CH₃ | 26.4, 25.5 |
Note: Data is for a related substituted 1,4-dioxane and is illustrative of the expected chemical shift ranges. mdpi.com
2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Confirmation
To unambiguously assign all proton and carbon signals and to confirm the stereochemistry, a suite of 2D NMR experiments is employed.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton coupling networks, allowing for the tracing of connectivities within the dioxane ring and between the ring protons and the side chain.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the ¹³C signals based on the already assigned ¹H signals. This technique is crucial for differentiating the various CH and CH₂ groups in the molecule. ntnu.noarxiv.org
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying the quaternary carbon at the 2-position and for confirming the connectivity between the methyl and iodomethyl groups and the dioxane ring. ntnu.no
NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. For this compound, NOESY can be used to confirm the relative stereochemistry of the substituents by observing through-space interactions between the protons of the methyl/iodomethyl groups and the protons on the dioxane ring. ntnu.no
Mass Spectrometry for Molecular Formula and Fragmentation Pathway Elucidation
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis. For this compound, high-resolution mass spectrometry (HRMS) can be used to confirm its molecular formula, C₆H₁₁IO₂.
The fragmentation pattern in the mass spectrum provides a fingerprint of the molecule. docbrown.info Common fragmentation pathways for dioxane derivatives involve cleavage of the C-O and C-C bonds within the ring. docbrown.infolibretexts.org The loss of the iodomethyl group or the methyl group would result in characteristic fragment ions. Analysis of these fragments helps to piece together the structure of the parent molecule. For example, in a related compound, the molecular ion peak and key fragment ions were observed, confirming the proposed structure. nih.gov
X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (if applicable to derivatives)
While obtaining suitable crystals of this compound itself might be challenging, X-ray crystallography of its crystalline derivatives can provide unequivocal proof of its three-dimensional structure, including the absolute stereochemistry and the preferred conformation in the solid state. acs.org This technique has been successfully applied to related dioxane derivatives to determine their chair conformation and the equatorial or axial positions of substituents. researchgate.net Such studies on derivatives of this compound would definitively confirm the stereochemical assignments made based on NMR data.
Role of 2 Iodomethyl 2 Methyl 1,4 Dioxane As a Synthetic Building Block and Intermediate
Construction of Complex Polycyclic and Heterocyclic Systems
The inherent reactivity of the carbon-iodine bond in 2-(Iodomethyl)-2-methyl-1,4-dioxane makes it an excellent electrophile for a range of nucleophilic substitution and coupling reactions. This reactivity is harnessed by synthetic chemists to forge new carbon-carbon and carbon-heteroatom bonds, paving the way for the assembly of complex polycyclic and heterocyclic frameworks. These frameworks are often the core structures of natural products and medicinally important compounds. rsc.org
One notable application involves the iodocyclization of 2-(allyloxy)ethanols. This process, often mediated by reagents like iodine, leads to the formation of substituted 1,4-dioxanes. thieme-connect.de For instance, the reaction of 1-allyl-2-naphthol with iodine in water at elevated temperatures yields 2-(iodomethyl)-1,2-dihydronaphtho[2,1-b]furan, a key intermediate for further functionalization. rsc.org Similarly, treatment of allyl naphthol with molecular iodine and a base like sodium bicarbonate in an appropriate solvent also affords the corresponding dihydronaphthofuran derivative through an iodocyclization mechanism. rsc.org
The utility of this building block extends to the synthesis of benzodioxepinones and benzoxazepinones through tandem oxidation and iodolactonization reactions. acs.orgnih.gov For example, 2-O/N-tethered alkenyl benzaldehydes can be converted to the corresponding 3-(iodomethyl)-1,4-dioxepin-5-one and 3-(iodomethyl)-1,4-oxazepin-5-one derivatives. acs.org This methodology has proven to be scalable, allowing for the gram-scale synthesis of these important heterocyclic cores. acs.org The reaction conditions for these transformations are crucial, with specific combinations of catalysts, oxidants, and solvents being necessary to achieve optimal yields. acs.orgnih.gov
Furthermore, 2-(iodomethyl)-1,4-dioxane (B1302964) derivatives are instrumental in the synthesis of various other heterocyclic systems. ajrconline.org For example, they can be used to create derivatives of novel heterocyclic systems like 7-thia-1,4,6,8-tetraazabenzo[de]anthracene. researchgate.net The reactivity of the iodomethyl group also allows for its participation in the formation of aziridines, three-membered nitrogen-containing heterocycles, through processes like iodocyclization of homoallyl amines. rsc.org
The following table summarizes representative reactions involving this compound and its analogues in the construction of complex cyclic systems:
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 1-Allyl-2-naphthol | I2, H2O | 2-(Iodomethyl)-1,2-dihydronaphtho[2,1-b]furan | 80 | rsc.org |
| 2-Allyl-1-naphthol | I2, NaHCO3, CH2Cl2 | 2-(Iodomethyl)-2,3-dihydronaphtho[1,2-b]furan | 80 | rsc.org |
| 2-((2-Methylallyl)oxy)benzaldehyde | CuI, TBHP, CH3CN | 3-(Iodomethyl)-3-methyl-2,3-dihydro-5H-benzo[e] Current time information in Bangalore, IN.researchgate.netdioxepin-5-one | 75 | acs.orgnih.gov |
| (S)-2-Hydroxymethyl- Current time information in Bangalore, IN.researchgate.netdioxane | Imidazole (B134444), PPh3, I2 | (S)-2-Iodomethyl- Current time information in Bangalore, IN.researchgate.netdioxane | 84 | nih.gov |
Precursor to Biologically Relevant Scaffolds (excluding direct biological activity/clinical data)
The 1,4-dioxane (B91453) ring system is a recognized scaffold in medicinal chemistry, appearing in a number of bioactive molecules. researchgate.netresearchgate.net The ability to functionalize this core structure, particularly through the introduction of an iodomethyl group, provides a powerful tool for the synthesis of diverse libraries of compounds with potential biological relevance.
Incorporation into Nucleoside Analogues
A significant application of 2-(iodomethyl)-1,4-dioxane derivatives is in the synthesis of nucleoside analogues. researchgate.netmdpi.com Nucleoside analogues with modified sugar moieties are of great interest in the development of new therapeutic agents. mdpi.com The 1,4-dioxane ring can serve as a flexible substitute for the traditional ribose or deoxyribose sugar in natural nucleosides. researchgate.netmdpi.com
For instance, a dioxane homo-sugar analogue, specifically (2S,5S)- and (2R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-iodomethyl-1,4-dioxane, has been prepared from (2R,3R)-dimethyl tartrate. mdpi.com This key intermediate is then reacted with nucleobases such as uracil (B121893) and adenine (B156593) to produce the corresponding homo-N-nucleoside analogues. mdpi.com The insertion of a methylene (B1212753) group between the heterocyclic base and the dioxane "sugar" results in a more flexible structure that can be resistant to enzymatic degradation. mdpi.com The synthesis of these analogues often involves the conversion of a hydroxymethyl group to the iodomethyl group, which then serves as a reactive handle for coupling with the nucleobase. nih.gov The development of prodrug strategies for these nucleoside analogues is also an active area of research to improve their cellular uptake. wgtn.ac.nzacs.org
Use in Scaffold Diversity Generation for Libraries
The generation of diverse chemical libraries is a cornerstone of modern drug discovery. whiterose.ac.ukbham.ac.ukacs.org The 1,4-dioxane scaffold, functionalized with a reactive iodomethyl group, is an excellent starting point for creating such libraries. researchgate.net The iodomethyl group can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups and the construction of a multitude of new chemical entities. ccspublishing.org.cn
This approach, often termed diversity-oriented synthesis, aims to populate chemical space with structurally complex and diverse molecules. bham.ac.uk The use of 2-(iodomethyl)-1,4-dioxane derivatives allows for the systematic modification of a core scaffold, leading to libraries of compounds that can be screened for various biological activities. whiterose.ac.uk For example, the 1,4-dioxane nucleus has been identified as a suitable scaffold for developing selective α1D-adrenoreceptor antagonists and 5-HT1A receptor full agonists by systematically modifying the substituents on the dioxane ring. researchgate.net The ability to generate diverse libraries from a common intermediate is a highly efficient strategy in the search for new lead compounds. nih.govmdpi.com
Enabling Stereocontrolled Synthesis of Functionalized Molecules
The stereochemistry of a molecule is often critical to its biological function. The synthesis of enantiomerically pure compounds is therefore a major focus in organic chemistry. This compound and its chiral analogues play a role in stereocontrolled synthesis.
The synthesis of optically active 1,4-dioxane derivatives can be achieved from chiral starting materials like dimethyl tartrate. mdpi.com This allows for the preparation of enantiomerically pure iodomethyl dioxane intermediates. These chiral building blocks can then be used in subsequent reactions to generate stereochemically defined products. For example, the enantioselective synthesis of homo-N-nucleosides containing a 1,4-dioxane sugar analogue relies on the use of an optically active iodomethyl dioxane precursor. mdpi.com
Furthermore, the iodocyclization reactions used to form the dioxane ring can also proceed with a degree of stereocontrol, leading to the formation of specific diastereomers. thieme-connect.de While mixtures of diastereomers are sometimes formed, they can often be separated by chromatographic techniques. thieme-connect.de The ability to control the stereochemistry at the dioxane ring and at the newly formed stereocenters during subsequent reactions is crucial for the synthesis of complex, stereochemically defined molecules.
Intermediacy in the Synthesis of Advanced Organic Materials
While the primary focus of research on this compound has been in the realm of fine chemical and pharmaceutical synthesis, its potential as an intermediate in the synthesis of advanced organic materials is an emerging area of interest. The reactive nature of the iodomethyl group could allow for its incorporation into polymeric structures or its use in the surface modification of materials.
The ability to introduce a polar dioxane unit into a polymer backbone could influence the material's physical properties, such as its solubility, thermal stability, and mechanical strength. Furthermore, the iodine atom itself can impart specific properties, such as increased density and certain optical characteristics. ontosight.ai While specific examples of this compound being used in the synthesis of advanced organic materials are not yet widely reported, its versatility as a synthetic building block suggests that such applications are a plausible area for future research and development.
Theoretical and Computational Investigations of 2 Iodomethyl 2 Methyl 1,4 Dioxane
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations are essential for understanding the distribution of electrons within a molecule, which in turn dictates its stability and reactivity. For cyclic ethers like 1,4-dioxane (B91453) derivatives, these calculations can reveal the influence of substituents on the electronic properties of the ring.
Detailed research findings indicate that the stability of hydrogen-bonded complexes involving 1,4-dioxane can be evaluated using the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap. researchgate.net A larger energy gap generally implies greater stability. researchgate.net In the case of 2-(Iodomethyl)-2-methyl-1,4-dioxane, the introduction of the methyl and iodomethyl groups to the 1,4-dioxane ring would be expected to alter its electronic structure. The electron-donating nature of the methyl group and the electron-withdrawing, polarizable nature of the iodine atom influence the electron density distribution and the energies of the frontier molecular orbitals.
Theoretical investigations on related molecules have shown that heteroatomic substitution can effectively stabilize the HOMO energy level. ucl.ac.uk Similarly, the substituents on the this compound ring would modulate its electrostatic potential, indicating regions of positive or negative charge and thus susceptibility to nucleophilic or electrophilic attack. researchgate.net
Table 1: Illustrative Electronic Properties from Quantum Chemical Calculations This table presents typical parameters obtained from quantum chemical calculations on heterocyclic compounds and is for illustrative purposes as specific data for this compound is not available.
| Calculated Property | Significance | Typical Computational Method |
|---|---|---|
| HOMO Energy | Indicates the ability to donate electrons. | DFT (e.g., B3LYP/6-311G) |
| LUMO Energy | Indicates the ability to accept electrons. | DFT (e.g., B3LYP/6-311G) |
| HOMO-LUMO Gap | Relates to chemical stability and reactivity. researchgate.net | DFT (e.g., B3LYP/6-311G) |
| Dipole Moment | Measures the overall polarity of the molecule. | DFT, Ab initio methods |
| Mulliken Atomic Charges | Provides charge distribution on each atom. researchgate.net | DFT (e.g., B3LYP/6-311G) researchgate.net |
| Electrostatic Potential (ESP) Map | Visualizes charge distribution and predicts sites for electrophilic/nucleophilic attack. researchgate.net | DFT, Ab initio methods researchgate.net |
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry is a key tool for mapping the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of activation barriers. For a molecule like this compound, this can be applied to understand its synthesis, potential decomposition pathways, or conformational changes.
For instance, studies on the ring inversion of substituted 1,3-dioxanes have successfully used DFT calculations to simulate the entire pathway. researchgate.net This involves identifying the chair and twist-boat conformations as energy minima and locating the transition state that connects them. researchgate.net The calculated energy barrier for this interconversion can then be compared with experimental values obtained from techniques like dynamic NMR. researchgate.netresearchgate.net
Furthermore, reaction modeling can elucidate complex mechanisms. Computational studies on other systems have explored dissociative electron transfer mechanisms, distinguishing between outer-sphere and inner-sphere single electron transfer (SET) pathways by calculating their respective activation energies. nih.gov The mechanisms of base-induced cyclization reactions to form dioxane rings have also been discussed, identifying the likely products and intermediates. acs.org For this compound, similar methods could be employed to model reactions such as nucleophilic substitution of the iodide or elimination reactions.
Conformational Analysis using Computational Methods
The 1,4-dioxane ring is not planar and primarily adopts a chair conformation to minimize steric and torsional strain, though twist-boat conformations also exist. researchgate.net The presence of substituents at the C2 position significantly influences the ring's conformational preferences.
Studies on analogous 1,3-dioxanes show that molecules in both the crystalline phase and in solution tend to adopt a chair conformation. researchgate.netresearchgate.net The preferred orientation of substituents (axial vs. equatorial) is determined by a balance of steric and electronic effects. For a 2,2-disubstituted 1,3-dioxane, for example, the molecule was found to exist in a chair conformation with an axially oriented phenyl group. researchgate.net In the case of this compound, one group will be axial and the other equatorial. The larger iodomethyl group would likely prefer the more spacious equatorial position to minimize steric interactions with the axial hydrogens on the ring, a principle well-established in conformational analysis. Computer simulations can precisely quantify the energy difference between the two possible chair conformers. researchgate.net
Table 2: Key Aspects of Conformational Analysis for Substituted Dioxanes
| Conformational Feature | Description | Relevance to this compound |
|---|---|---|
| Ring Conformation | The 1,4-dioxane ring predominantly exists in a chair conformation. researchgate.net Twist-boat forms are higher-energy intermediates in ring inversion. researchgate.net | The molecule will adopt a chair conformation as its ground state. |
| Substituent Orientation | Substituents on the chair can be in axial or equatorial positions. | The methyl and iodomethyl groups will occupy one axial and one equatorial position. |
| Steric Strain | Bulky groups in the axial position lead to destabilizing 1,3-diaxial interactions. | The conformer with the larger iodomethyl group in the equatorial position is expected to be more stable. |
| Ring Inversion Barrier | The energy required to convert one chair conformation to another through a twist-boat intermediate. | Can be calculated using DFT and potentially measured by dynamic NMR. researchgate.net |
Prediction of Spectroscopic Parameters
Quantum chemical calculations are highly effective in predicting various spectroscopic parameters, which can then be used to confirm or interpret experimental data.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to calculate nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical spectra can be invaluable for assigning peaks in experimental spectra, especially for complex molecules. For this compound, this would help in assigning the specific chemical shifts for the methyl protons, the iodomethyl protons, and the distinct carbons of the dioxane ring.
Vibrational Spectroscopy (IR and Raman): The same DFT calculations used for geometry optimization can also be used to compute vibrational frequencies and intensities for both Infrared (IR) and Raman spectra. researchgate.net By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds, such as C-O, C-C, C-H, and the C-I bond in the molecule.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Visible spectrum. researchgate.net This can predict the electronic transitions responsible for the molecule's absorption of light.
Table 3: Computational Methods for Predicting Spectroscopic Data
| Spectroscopy Type | Predicted Parameter | Common Computational Method |
|---|---|---|
| NMR | Chemical Shifts (¹H, ¹³C) | DFT with GIAO method researchgate.net |
| IR & Raman | Vibrational Frequencies and Intensities | DFT Frequency Calculation researchgate.net |
| UV-Visible | Absorption Maxima (λ_max), Excitation Energies | Time-Dependent DFT (TD-DFT) researchgate.net |
| Mass Spectrometry | Collision Cross Section (CCS) | Various specialized models uni.lu |
Future Research Directions and Academic Impact of 2 Iodomethyl 2 Methyl 1,4 Dioxane
The chemical compound 2-(Iodomethyl)-2-methyl-1,4-dioxane is a versatile heterocyclic building block poised for significant contributions in synthetic chemistry. Its unique structure, combining a stable dioxane ring with a reactive iodomethyl group at a quaternary center, offers a rich platform for future research and has a growing academic impact. The exploration of this compound and its derivatives is paving the way for innovations in synthetic methodologies, reactivity, and the construction of complex molecular architectures.
Q & A
Q. Which analytical methods detect transformation products of this compound in environmental matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
